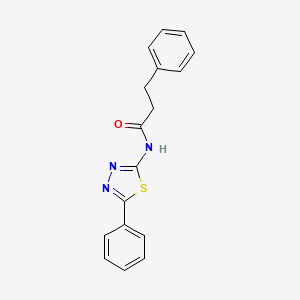

3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a derivative of 5-Phenyl-1,3,4-thiadiazole-2-amine . This compound is part of a class of nitrogen-containing aromatic heterocyclic compounds known as 1,3,4-thiadiazoles . These compounds have been the subject of considerable interest due to their diverse biological activities such as antitumor, antibacterial, anti-inflammatory, antimycotic, and powerful antifungal agents .

Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-amine, a precursor to the compound , has been reported to be a single-step reaction . A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds . Another synthesis method involves mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

The molecular structure of this compound can be inferred from the IR and NMR spectra. The IR spectrum shows stretching frequency bands corresponding to various functional groups . The 1H-NMR and 13C-NMR spectra reveal peaks corresponding to various types of hydrogen and carbon atoms .Aplicaciones Científicas De Investigación

Anticancer Activity

Thiadiazole derivatives, including compounds structurally related to 3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide, have shown potent anticancer activities. The synthesis of novel thiazole and thiadiazole derivatives has been a focal point in the search for new anticancer agents. Studies have demonstrated that these compounds exhibit significant in vitro anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents. The structure-activity relationships of these compounds suggest their viability as pharmacophores for anticancer drug development (Gomha et al., 2017).

Herbicidal Activity

Research into thiadiazole derivatives has also extended to their application as herbicides. Synthesis and evaluation of thiadiazole compounds have shown moderate to good selective herbicidal activity against certain plant species. This line of research offers a pathway to developing more effective and selective herbicides for agricultural use (Liu & Shi, 2014).

Mecanismo De Acción

Target of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can interact with dna, disrupting its replication process . This interaction can lead to the inhibition of cell replication, which is a crucial step in the growth and proliferation of both bacterial and cancer cells .

Biochemical Pathways

Given its potential to disrupt dna replication, it can be inferred that it may affect the dna synthesis pathway, leading to the inhibition of cell replication .

Pharmacokinetics

It’s known that the sulfur atom in the thiadiazole system has good liposolubility, which positively impacts the biological activity and pharmacokinetic properties of thiadiazole-containing compounds . This makes them capable of easily crossing through cell membranes .

Result of Action

The result of the action of 3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is the potential inhibition of cell replication. This is due to its ability to disrupt DNA replication, which is a crucial process for cell growth and proliferation . This can lead to the inhibition of the growth of both bacterial and cancer cells .

Análisis Bioquímico

Biochemical Properties

3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has shown promising results in biochemical reactions. It has been reported to have good antiproliferative activity against certain cancer cell lines . The compound’s activity is generally connected with the inhibition of certain kinases , which play crucial roles in cellular processes such as cell division and signal transduction.

Cellular Effects

In terms of cellular effects, this compound has been found to induce cell cycle progression through the G1 into the S phase in cells . This suggests that the compound may influence cell function by affecting cell cycle regulation, which is a critical aspect of cellular growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms involves the inhibition of kinase 1/2 (ERK1/2) . By inhibiting these enzymes, the compound can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Temporal Effects in Laboratory Settings

It is known that the compound has shown good stability and has been used in various in vitro and in vivo studies .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors , potentially affecting metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGACXINCEXCION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)

![2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B3010973.png)